4-(1H-1,2,3-triazol-1-yl)aniline

Catalog No.
S787892
CAS No.
16279-88-2
M.F
C8H8N4
M. Wt
160.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1H-1,2,3-triazol-1-yl)aniline

CAS Number

16279-88-2

Product Name

4-(1H-1,2,3-triazol-1-yl)aniline

IUPAC Name

4-(triazol-1-yl)aniline

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

InChI

InChI=1S/C8H8N4/c9-7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H,9H2

InChI Key

VBRMIWOLUCKNTN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)N2C=CN=N2

Canonical SMILES

C1=CC(=CC=C1N)N2C=CN=N2

4-(1H-1,2,3-triazol-1-yl)aniline (CAS 16279-88-2) is a highly versatile, bifunctional heteroaryl building block characterized by a reactive primary aniline amine and a metabolically stable 1,2,3-triazole core. In industrial and pharmaceutical procurement, it is primarily sourced as a pre-formed pharmacophore and ligand precursor. The compound offers a distinct advantage by providing a rigid, polar aromatic system that functions as an excellent amide bioisostere while maintaining the reactive versatility of a primary amine for downstream amide coupling, Buchwald-Hartwig amination, or urea formation. Procuring this specific building block allows synthetic chemists to bypass the hazardous, azide-dependent click chemistry steps typically required to construct the 1,2,3-triazole ring in-house, thereby streamlining scale-up and eliminating residual copper contamination risks in late-stage synthesis [1].

Substituting 4-(1H-1,2,3-triazol-1-yl)aniline with its isomer 4-(1H-1,2,4-triazol-1-yl)aniline or simpler polar anilines compromises both structural geometry and chemical stability. The 1,2,3-triazole ring possesses adjacent nitrogen atoms that dictate a specific coordination vector and hydrogen-bond acceptor profile, which is fundamentally different from the 1,2,4-triazole isomer. In medicinal chemistry, the 1,2,3-triazole is a privileged bioisostere for trans-amides, whereas the 1,2,4-triazole behaves differently in target binding pockets. Furthermore, attempting to use baseline aniline and appending the triazole later in the synthetic sequence introduces severe processability issues, including the handling of explosive azide intermediates and the requirement for copper catalysis (CuAAC), which necessitates rigorous downstream purification to meet strict API heavy-metal limits [1].

Process Safety and Yield Optimization via Pre-formed Triazole Procurement

Synthesizing 1-aryl-1,2,3-triazoles typically requires the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Generating 4-(1H-1,2,3-triazol-1-yl)aniline in-house requires the use of 4-azidoaniline, an intermediate with significant thermal instability and explosion risk upon scale-up. Procuring the pre-formed CAS 16279-88-2 eliminates the need for energetic azide intermediates and avoids the introduction of copper catalysts (typically 5-10 mol% Cu) that require extensive scavenging to achieve the <15 ppm pharmaceutical limit [1].

Evidence DimensionProcess Safety and Heavy Metal Contamination
Target Compound DataPre-formed building block (0 ppm added Cu, no azide handling)
Comparator Or BaselineIn-house CuAAC synthesis (requires explosive 4-azidoaniline and leaves >500 ppm crude Cu residue)
Quantified DifferenceEliminates 100% of azide explosion risk and reduces copper scavenging costs to zero
ConditionsIndustrial scale-up (>1 kg) for API synthesis

Procuring the pre-formed compound bypasses hazardous azide chemistry and costly heavy-metal remediation in pharmaceutical manufacturing.

Downstream Functionalization Efficiency: Primary Amine vs. Halide Precursors

When building complex multi-ring systems, starting with 4-(1H-1,2,3-triazol-1-yl)aniline offers superior synthetic efficiency compared to using 1-(4-bromophenyl)-1H-1,2,3-triazole. The primary amine of CAS 16279-88-2 can be directly engaged in high-yielding, transition-metal-free amidation or urea formation reactions under mild conditions. In contrast, utilizing the bromophenyl comparator requires expensive palladium or copper catalysts, specialized phosphine ligands, and elevated temperatures (often >100 °C) to achieve C-N bond formation, which increases the cost of goods (COGs) and reduces overall process sustainability [1].

Evidence DimensionC-N Bond Formation Requirements
Target Compound DataDirect amidation/urea formation (Catalyst-free, mild conditions)
Comparator Or Baseline1-(4-bromophenyl)-1H-1,2,3-triazole (Requires Pd/Cu catalysis and specialized ligands)
Quantified DifferenceEliminates transition metal catalyst costs and lowers reaction temperature by >50 °C
ConditionsStandard industrial synthesis of triazole-containing APIs

Procuring the aniline derivative directly streamlines downstream synthesis by enabling catalyst-free coupling, significantly reducing manufacturing costs.

Pharmacophore Geometry: 1,2,3-Triazole vs. 1,2,4-Triazole

When selecting a triazole-aniline building block for drug discovery, the specific isomer profoundly impacts the physicochemical properties of the resulting scaffold. The 1,2,3-triazole ring in 4-(1H-1,2,3-triazol-1-yl)aniline exhibits a strong dipole moment of approximately 5.0 Debye, which enhances aqueous solubility and effectively mimics the electronic distribution of a trans-amide bond. In contrast, the 1,2,4-triazole isomer has a significantly lower dipole moment (~3.0 Debye) and different hydrogen-bond acceptor vectors, making it a poor substitute when trans-amide bioisosterism is the primary design goal [1].

Evidence DimensionHeterocycle Dipole Moment
Target Compound Data1,2,3-triazole core (~5.0 Debye)
Comparator Or Baseline1,2,4-triazole isomer (~3.0 Debye)
Quantified Difference~66% higher dipole moment in the 1,2,3-isomer
ConditionsStandard computational and experimental physicochemical profiling

The specific 1,2,3-triazole connectivity is critical for maintaining target binding affinity when replacing labile amide bonds in lead optimization.

Coordination Chemistry and Ligand Vectoring

In materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs) or coordination complexes, the position of the nitrogen donors is critical. 4-(1H-1,2,3-triazol-1-yl)aniline provides adjacent nitrogen donors (N2, N3) on the triazole ring, enabling specific bidentate or bridging coordination modes with transition metals. Comparatively, the 1,2,4-triazole isomer provides non-adjacent donors (N2, N4), leading to fundamentally different framework topologies and pore sizes. The primary amine allows for further functionalization, creating extended multidentate ligands that cannot be achieved with unsubstituted 1-phenyl-1,2,3-triazole [1].

Evidence DimensionCoordination Vector Geometry
Target Compound DataAdjacent N2, N3 donors (supports specific bridging modes)
Comparator Or Baseline1,2,4-triazole isomer (non-adjacent N2, N4 donors)
Quantified DifferenceDivergent topological outcomes in framework assembly
ConditionsTransition metal coordination (e.g., Cu, Zn) in reticular synthesis

Material scientists must procure the exact 1,2,3-isomer to ensure the correct geometric assembly of targeted supramolecular architectures.

API Synthesis and Lead Optimization

4-(1H-1,2,3-triazol-1-yl)aniline is heavily utilized as a starting material in medicinal chemistry to introduce a metabolically stable, highly polar 1,2,3-triazole pharmacophore. It is particularly valuable for synthesizing DDX3 inhibitors and other antiviral agents where the triazole acts as a bioisostere for an amide bond, improving the pharmacokinetic profile without the need to perform hazardous azide chemistry in-house[1].

Advanced Ligand Design for Coordination Polymers

The compound is an ideal precursor for designing extended multidentate ligands. The primary amine can be reacted with salicylaldehydes to form Schiff bases, yielding ligands that possess both a chelating phenoxy-imine site and a bridging 1,2,3-triazole site. These are critical for assembling complex Metal-Organic Frameworks (MOFs) and coordination polymers with specific catalytic or luminescent properties [2].

Development of High-Performance Organic Materials

In the field of organic electronics and functional materials, the strong dipole moment of the 1,2,3-triazole ring is leveraged to tune the electronic properties of the bulk material. The aniline group allows for easy incorporation into polymer backbones via polycondensation or into small-molecule hole-transport materials via Buchwald-Hartwig cross-coupling, offering a more efficient route than using halogenated triazole precursors [3].

XLogP3

0.7

Wikipedia

4-(1H-1,2,3-Triazol-1-yl)aniline

Dates

Last modified: 08-15-2023

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